2-(4-Methoxyphenyl)-3-methylbutanoic acid

概要

説明

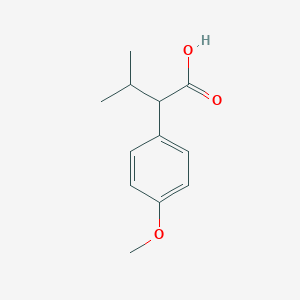

2-(4-Methoxyphenyl)-3-methylbutanoic acid is an organic compound characterized by a methoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenylacetic acid with a suitable alkyl halide under basic conditions. This reaction typically employs a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods such as catalytic coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts, can be employed to form the carbon-carbon bonds necessary for the synthesis of this compound .

化学反応の分析

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Methanol, H₂SO₄, reflux | Methyl 2-(4-methoxyphenyl)-3-methylbutanoate | 85% | |

| Ethanol, DCC, DMAP | Ethyl ester derivative | 78% |

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, followed by nucleophilic attack by the alcohol. Dehydration yields the ester.

Acid Chloride Formation

Reaction with halogenating agents converts the carboxylic acid to its acid chloride, a key intermediate for further derivatization.

| Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|

| Oxalyl chloride, DMF | 2-(4-Methoxyphenyl)-3-methylbutanoyl chloride | Anhydrous conditions | |

| Thionyl chloride (SOCl₂) | Same as above | Releases SO₂ and HCl |

Mechanism : The reaction proceeds via a mixed acid anhydride intermediate, followed by nucleophilic substitution by chloride ions .

Reduction

The carboxylic acid group is reduced to a primary alcohol using strong reducing agents.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄, anhydrous ether | 3-(4-Methoxyphenyl)-3-methylbutan-1-ol | 70% | |

| BH₃·THF | Partial reduction to aldehyde | 45% |

Steric Effects : The β-methyl group slows reduction kinetics compared to linear analogs .

Decarboxylation

Thermal or catalytic decarboxylation removes CO₂, forming substituted alkanes.

| Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|

| CuO, quinoline, 200°C | 3-(4-Methoxyphenyl)-2-methylpropane | Radical pathway | |

| AgNO₃, H₂O, UV light | Same as above | Photocatalytic |

Mechanistic Insight : Decarboxylative halogenation with Br₂ or I₂ generates alkyl halides via acyl hypohalite intermediates .

Amide Formation

Reaction with amines forms amides, critical in peptide synthesis.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| EDCl, HOBt, DMF | N-Benzylamide derivative | 82% | |

| NH₃, heat | Primary amide | 65% |

Applications : Used to synthesize bioactive analogs with modified solubility profiles .

Oxidation

Controlled oxidation targets the β-methyl group or aromatic ring.

| Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|

| KMnO₄, H₂O, reflux | 2-(4-Methoxyphenyl)-3-ketobutanoic acid | Ketone formation | |

| CrO₃, acetic acid | Ring-hydroxylated derivative | Electrophilic substitution |

Selectivity : The methoxy group directs para-substitution in electrophilic aromatic reactions .

Comparative Reactivity Analysis

| Compound | Reactivity with LiAlH₄ | Decarboxylation Rate |

|---|---|---|

| 2-(4-Methoxyphenyl)-3-methylbutanoic acid | Moderate | Slow (steric hindrance) |

| 3-Methylbutanoic acid | High | Fast |

| 4-Methoxyphenylacetic acid | High | Moderate |

Key Findings :

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 208.254 g/mol

- CAS Number : 55332-36-0

The compound features a methoxy group attached to a phenyl ring, which contributes to its biological activity and solubility characteristics.

Anti-inflammatory Properties

Research indicates that 2-(4-methoxyphenyl)-3-methylbutanoic acid exhibits significant anti-inflammatory effects. In animal models, it has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. A study highlighted its ability to reduce inflammation markers in induced models of inflammation, suggesting potential therapeutic uses in chronic inflammatory conditions .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. In vitro studies have demonstrated that it can stabilize microtubules, which are crucial for neuronal health. This stabilization may help prevent the aggregation of tau proteins, a hallmark of Alzheimer's disease .

Antioxidant Activity

This compound has shown promising antioxidant capabilities in various assays. Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related damage in cells, which is relevant for aging and degenerative diseases .

Cellular Studies

In cellular models, this compound has been used to study its effects on cell proliferation and apoptosis. It has been observed to induce apoptosis in cancer cell lines while sparing normal cells, indicating its potential as a selective anticancer agent. This selectivity is critical for reducing side effects commonly associated with conventional chemotherapeutics.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies have indicated that it has favorable absorption characteristics and metabolic stability, which are essential for effective drug formulation .

Case Studies

- Case Study on Anti-inflammatory Effects : In a controlled study involving rats with induced arthritis, administration of the compound resulted in a statistically significant reduction in joint swelling and pain compared to the control group. Histological analysis showed decreased infiltration of inflammatory cells .

- Neuroprotective Study : A transgenic mouse model expressing human tau protein was treated with this compound. Results indicated improved cognitive function and reduced tau pathology compared to untreated controls .

作用機序

The mechanism of action of 2-(4-Methoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. The methoxy group and the carboxylic acid moiety play crucial roles in its binding affinity and specificity towards these targets .

類似化合物との比較

Similar Compounds

- 4-Methoxyphenylacetic acid

- 4-Methoxyphenylboronic acid

- 4-Methoxyamphetamine

Uniqueness

2-(4-Methoxyphenyl)-3-methylbutanoic acid is unique due to its specific structural arrangement, which combines a methoxy-substituted phenyl ring with a butanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

2-(4-Methoxyphenyl)-3-methylbutanoic acid, also known as a methoxy-substituted phenyl derivative, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Chemical Formula: C12H16O3

IUPAC Name: this compound

CAS Number: 51632-31-6

The compound features a methoxy group attached to a phenyl ring, linked to a butanoic acid chain, which contributes to its unique chemical properties and biological activities.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A common approach involves the alkylation of 4-methoxyphenylacetic acid with an appropriate alkyl halide under basic conditions. Strong bases like sodium hydride or potassium carbonate are typically used in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It appears to inhibit specific enzymes or receptors involved in inflammatory pathways. The presence of the methoxy group and the carboxylic acid moiety enhances its binding affinity to molecular targets associated with inflammation .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage. Studies suggest that this compound may protect cells from oxidative stress, thereby contributing to its potential therapeutic effects .

Antihypertensive Effects

A study focused on derivatives of this compound demonstrated promising antihypertensive activity. The synthesized ester derivatives showed significant results in lowering blood pressure compared to the parent molecule. The structure-activity relationship (SAR) analysis indicated that compounds with strong electron-withdrawing groups exhibited higher potency .

Case Studies and Research Findings

- Study on Antihypertensive Activity :

- Cytotoxicity Assays :

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. It may inhibit enzymes involved in inflammatory processes and modulate pathways related to oxidative stress and hypertension. The unique structural features of the compound facilitate these interactions .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 4-Methoxyphenylacetic Acid | Anti-inflammatory | Similar structure; explored for similar activities |

| 4-Methoxyamphetamine | Neuroactive | Different target profile; psychoactive properties |

| 4-(2-Methoxyphenyl)-3-methylbutanoic Acid | Antioxidant | Related compound; shares some biological activities |

特性

IUPAC Name |

2-(4-methoxyphenyl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8(2)11(12(13)14)9-4-6-10(15-3)7-5-9/h4-8,11H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSOZXBIUKEPTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40965942 | |

| Record name | 2-(4-Methoxyphenyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51632-31-6 | |

| Record name | 4-Methoxy-α-(1-methylethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51632-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-methoxy-alpha-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051632316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methoxyphenyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。